molecular formula C10H10BrN5O B1368210 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 886362-30-7

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1368210
CAS No.: 886362-30-7
M. Wt: 296.12 g/mol
InChI Key: LQCVEULUACPRSY-UHFFFAOYSA-N
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Description

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to engage in various chemical interactions, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

The synthesis of 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols.

Scientific Research Applications

5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide include other 1,2,3-triazole derivatives such as:

  • 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carbonitrile
  • 5-amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxylate

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCVEULUACPRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168891
Record name 5-Amino-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-30-7
Record name 5-Amino-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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